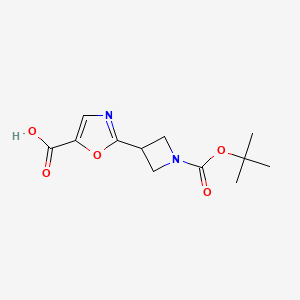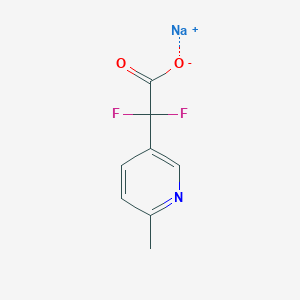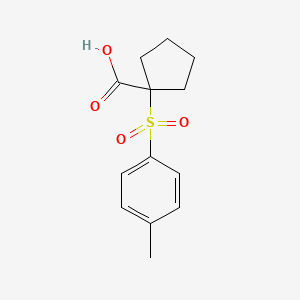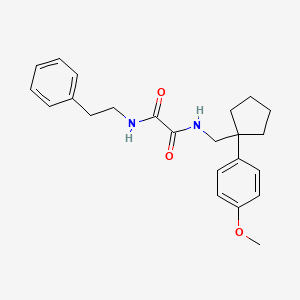
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex molecule that appears to be related to various synthetic organic compounds. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry involved in synthesizing related compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of manganese(III)-based radical cyclization. For instance, the reaction of N,N′-oligomethylenebis(3-oxobutanamide)s with 1,1-diarylethenes in the presence of manganese(III) acetate produces N,N′-oligomethylenebis(2-methyl-5,5-diaryl-4,5-dihydrofuran-3-carboxamide)s . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the trifluoromethyl and triazole groups.
Molecular Structure Analysis
The molecular structure of the compound of interest includes a 1,2,4-triazole ring, a trifluoromethyl group, and a cyclobutanecarboxamide moiety. These features are indicative of a molecule that could have interesting electronic properties due to the presence of the electron-withdrawing trifluoromethyl group and the potential for hydrogen bonding and dipole interactions from the amide and triazole functionalities.
Chemical Reactions Analysis
While the specific chemical reactions of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide are not detailed in the provided papers, similar compounds have been shown to undergo transformations that could be relevant. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves a cycloaddition followed by spontaneous elimination and hydrolysis . These types of reactions could be applicable to modifying the structure or functionalizing the compound of interest.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Research Chemicals
Triazole derivatives, including compounds like 3,5-AB-CHMFUPPYCA, have been synthesized and characterized for their potential as research chemicals. These compounds often undergo bioisosteric replacement, leading to the creation of various isomers with potential pharmacological activities yet to be explored. Such studies highlight the ongoing efforts to understand and harness the chemical properties of triazole derivatives for scientific research applications (McLaughlin et al., 2016).
Diverse Trifluoromethyl Heterocycles Synthesis
Research has demonstrated the synthesis of a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, from diazoketoesters. These compounds are of significant interest due to their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis. This versatility underscores the potential of trifluoromethylated compounds in scientific research and development (Honey et al., 2012).
Cannabimimetic Indazole Derivatives
The identification of new psychoactive substances, such as cannabimimetic indazole derivatives, has been a focal point of forensic and toxicological studies. These compounds, including ADB-BINACA, AB-FUBICA, and others, have been analyzed for their chemical structures and potential interactions with cannabinoid receptors. Such studies contribute to the broader understanding of synthetic cannabinoids and their implications for public health and regulatory policies (Qian et al., 2015).
Wirkmechanismus
Triazoles
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Cyclobutane derivatives
The compound also contains a cyclobutane ring. Cyclobutane is a type of cycloalkane and is used in various fields due to its unique chemical properties. It’s often used as a building block in organic synthesis .
Carboxamides
The compound is a type of carboxamide. Carboxamides have a wide range of biological activities and are found in many drugs. They often act by interacting with enzymes or receptors in the body .
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGFSWTIXCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)



![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)


![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)